molecular formula C9H9NS B14729433 2-Phenylethyl thiocyanate CAS No. 5654-72-8

2-Phenylethyl thiocyanate

Cat. No.: B14729433
CAS No.: 5654-72-8
M. Wt: 163.24 g/mol
InChI Key: HUKWNFVGBRDJIM-UHFFFAOYSA-N
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Description

2-Phenylethyl thiocyanate is an organic compound characterized by the presence of a phenylethyl group attached to a thiocyanate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylethyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of 2-phenylethylamine with thiophosgene, resulting in the formation of the desired thiocyanate compound . Another method includes the use of phenyl isothiocyanate and corresponding amines under mild conditions with dimethylbenzene as a solvent . This method is advantageous due to its low toxicity, low cost, and high yield.

Industrial Production Methods: Industrial production of this compound often employs the reaction of alkyl halides with ammonium thiocyanate in polyethylene glycol as a reaction medium . This eco-friendly method ensures high yields without the formation of isothiocyanates as by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylethyl thiocyanate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the thiocyanate group into other functional groups, such as sulfonates.

    Reduction: The thiocyanate group can be reduced to form thiols.

    Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.

Major Products:

    Oxidation: Sulfonates and other oxidized derivatives.

    Reduction: Thiols and related compounds.

    Substitution: Various substituted phenylethyl derivatives.

Scientific Research Applications

2-Phenylethyl thiocyanate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylethyl thiocyanate involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to active sites or modifying protein structures . This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Uniqueness: 2-Phenylethyl thiocyanate is unique due to its specific thiocyanate functional group, which imparts distinct chemical reactivity and biological activity compared to its isothiocyanate and amine counterparts.

Properties

CAS No.

5654-72-8

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

2-phenylethyl thiocyanate

InChI

InChI=1S/C9H9NS/c10-8-11-7-6-9-4-2-1-3-5-9/h1-5H,6-7H2

InChI Key

HUKWNFVGBRDJIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCSC#N

Origin of Product

United States

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